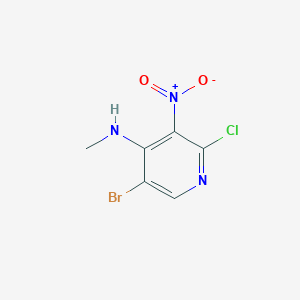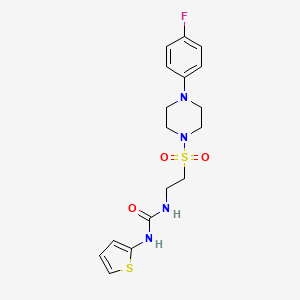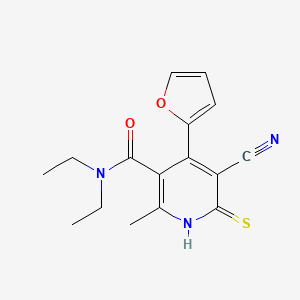
2-(2,2,3,3-tetrafluorocyclobutyl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,2,3,3-tetrafluorocyclobutyl)acetic Acid” is a chemical compound with the molecular formula C6H6F4O2 . It has a molecular weight of 186.1 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for “2-(2,2,3,3-tetrafluorocyclobutyl)acetic Acid” is 1S/C6H6F4O2/c7-5(8)2-3(1-4(11)12)6(5,9)10/h3H,1-2H2,(H,11,12) . The Canonical SMILES is C1C(C(C1(F)F)(F)F)CC(=O)O .Physical And Chemical Properties Analysis
The physical form of “2-(2,2,3,3-tetrafluorocyclobutyl)acetic Acid” is a powder . It has a molecular weight of 186.10 g/mol . The compound has a topological polar surface area of 37.3 Ų . It has a complexity of 214 .Applications De Recherche Scientifique
Coordination Chemistry and Medicinal Applications
In coordination chemistry, compounds with acetic acid pendant arms, like those related to 2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid, are studied for their complexing properties with metals, which are crucial for medicinal applications. For instance, the stability of complexes with copper(II) and lanthanides(III) has been investigated, highlighting the influence of the basicity of amine groups and the macrocyclic effect. These complexes have significant implications for medical imaging, such as MRI, due to their coordination properties and the potential for steric hindrance, which affects the coordination of water molecules, crucial for contrast agents (Lukeš et al., 2001).
Materials Science and Polymer Chemistry
In the field of materials science and polymer chemistry, the synthesis of tetrafluoroterephthalic acid, a compound structurally related to 2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid, demonstrates the compound's relevance as a versatile linking ligand. This synthesis is optimized for high yields and purity, facilitating the construction of new coordination polymers and metal-organic frameworks (MOFs). These materials are critical for developing advanced filtration systems, sensors, and catalysts, underscoring the importance of such chemical syntheses in enabling new technologies (Orthaber et al., 2010).
Safety and Hazards
The safety information for “2-(2,2,3,3-tetrafluorocyclobutyl)acetic Acid” includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4O2/c7-5(8)2-3(1-4(11)12)6(5,9)10/h3H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHACWHDPMKUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,3,3-tetrafluorocyclobutyl)acetic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol](/img/structure/B2996314.png)
![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)


![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2996322.png)
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)

![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2996325.png)




